AT7519 TFA

説明

特性

IUPAC Name |

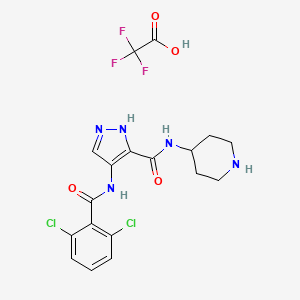

4-[(2,6-dichlorobenzoyl)amino]-N-piperidin-4-yl-1H-pyrazole-5-carboxamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17Cl2N5O2.C2HF3O2/c17-10-2-1-3-11(18)13(10)15(24)22-12-8-20-23-14(12)16(25)21-9-4-6-19-7-5-9;3-2(4,5)1(6)7/h1-3,8-9,19H,4-7H2,(H,20,23)(H,21,25)(H,22,24);(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTOQTRBZWZONHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC(=O)C2=C(C=NN2)NC(=O)C3=C(C=CC=C3Cl)Cl.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18Cl2F3N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1431697-85-6 | |

| Record name | 1H-Pyrazole-3-carboxamide, 4-[(2,6-dichlorobenzoyl)amino]-N-4-piperidinyl-, 2,2,2-trifluoroacetate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1431697-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Guide to the Mechanism of Action of AT7519 TFA in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

AT7519 is a potent, small-molecule inhibitor of multiple cyclin-dependent kinases (CDKs) that has demonstrated significant anti-tumor activity in a range of preclinical cancer models.[1][2] Developed through a fragment-based medicinal chemistry approach, this agent targets key regulators of the cell cycle and transcription, leading to cell cycle arrest, inhibition of tumor growth, and induction of apoptosis.[1][3] This technical guide provides a comprehensive overview of the core mechanism of action of AT7519, supported by quantitative data, experimental methodologies, and visual diagrams of the key signaling pathways involved.

Core Mechanism of Action: Multi-CDK Inhibition

AT7519 exerts its anti-cancer effects by competitively binding to the ATP-binding pocket of several CDKs, thereby inhibiting their kinase activity.[4] Its primary targets include CDKs involved in both cell cycle progression (CDK1, CDK2, CDK4, CDK6) and transcriptional regulation (CDK9).[5][6] This dual mechanism of action is central to its efficacy in various cancer types, including hematological malignancies and solid tumors.[3][7]

The inhibitory activity of AT7519 against a panel of CDKs is highly potent, with IC50 values in the nanomolar range. This broad-spectrum inhibition disrupts fundamental cellular processes that are often dysregulated in cancer.[8][9]

Quantitative Data Summary

The potency of AT7519 has been quantified in numerous studies using both enzymatic assays and cell-based proliferation assays. The tables below summarize key quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity of AT7519

| Kinase Target | IC50 (nmol/L) |

|---|---|

| CDK1/cyclin B | 210[8] |

| CDK2/cyclin A | 47[8] |

| CDK4/cyclin D1 | 100[8] |

| CDK5/p35 | 13[5] |

| CDK6/cyclin D3 | 170[8] |

| CDK9/cyclin T | <10[8] |

| GSK3β | 89[4] |

Data compiled from multiple sources.[4][5][8]

Table 2: Anti-proliferative Activity (IC50) of AT7519 in Human Cancer Cell Lines (72h exposure)

| Cell Line | Cancer Type | IC50 (nmol/L) |

|---|---|---|

| MCF-7 | Breast Carcinoma | 40[10] |

| HCT116 | Colon Carcinoma | 54 - 82[4][10] |

| HL60 | Leukemia | 90[10] |

| HT29 | Colon Carcinoma | 170[10] |

| A2780 | Ovarian Carcinoma | 350[10] |

| A549 | Lung Carcinoma | 380[10] |

| SW620 | Colon Carcinoma | 940[4] |

Data compiled from multiple sources.[4][10]

Table 3: Cytotoxicity (IC50) of AT7519 in Multiple Myeloma (MM) Cell Lines (48h exposure)

| Cell Line | Description | IC50 (µM) |

|---|---|---|

| MM.1S | Dexamethasone-sensitive | 0.5[7] |

| U266 | - | 0.5[7] |

| Multiple Lines | Range | 0.5 - 2.0[4][7] |

| MM.1R | Dexamethasone-resistant | >2.0[7] |

Data compiled from multiple sources.[4][7]

Signaling Pathways and Cellular Consequences

AT7519's inhibition of multiple CDKs triggers two primary anti-cancer effects: disruption of cell cycle progression and suppression of transcription.

1. Inhibition of Cell Cycle Progression

By targeting CDK1, CDK2, CDK4, and CDK6, AT7519 blocks progression through critical cell cycle checkpoints.[5]

-

G1/S Transition: Inhibition of CDK4/6 and CDK2 prevents the phosphorylation of the Retinoblastoma protein (pRb).[11] This keeps pRb in its active, hypophosphorylated state, where it remains bound to the E2F transcription factor, preventing the expression of genes required for DNA replication and entry into the S phase.

-

G2/M Transition: Inhibition of CDK1 (also known as CDC2) prevents cells from entering mitosis, leading to arrest in the G2 phase.[7]

Studies have shown that treatment with AT7519 leads to an accumulation of cells in the G0/G1 and G2/M phases as early as 6 hours after exposure.[7] This cell cycle blockade is a direct consequence of inhibiting CDK1 and CDK2 activity, as demonstrated by the reduced phosphorylation of their respective substrates, such as PP1α (T320) and NPM (T199).[5]

2. Inhibition of Transcription

AT7519 is a potent inhibitor of CDK9, a key component of the positive transcription elongation factor b (P-TEFb).[6] CDK9 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at Serine 2 and Serine 5, a critical step for transcriptional elongation.[5][7]

By inhibiting CDK9, AT7519 prevents RNAPII phosphorylation, leading to a global inhibition of transcription.[6] This mechanism is particularly detrimental to cancer cells, which are often "addicted" to the high-level expression of certain transcripts, especially those with short half-lives that encode anti-apoptotic proteins.[12]

A key downstream effect of this transcriptional repression is the rapid downregulation of Mcl-1, an essential anti-apoptotic protein.[6][12] The loss of Mcl-1 sensitizes cancer cells to apoptosis. This effect has been observed within 4 hours of AT7519 treatment in leukemia and multiple myeloma cells.[6][7]

3. Induction of Apoptosis

The combined effects of cell cycle arrest and transcriptional inhibition culminate in the induction of programmed cell death (apoptosis).[3][7] Apoptosis induction by AT7519 is observed starting from 12 hours of treatment, with maximal effects at 48 hours.[7] This is confirmed by the cleavage of caspases-3, -8, and -9, as well as an increase in Annexin V staining.[7] The downregulation of anti-apoptotic proteins like Mcl-1 and XIAP is a critical step in this process.[6][7]

Furthermore, some studies have shown that AT7519 can activate Glycogen Synthase Kinase 3 Beta (GSK-3β) by inhibiting its phosphorylation at Serine 9.[7][13] This activation of GSK-3β appears to contribute to the pro-apoptotic effects of AT7519, independent of its transcriptional inhibitory activity.[7]

Key Experimental Protocols

The characterization of AT7519's mechanism of action relies on a set of standard and specialized laboratory techniques.

1. Cell Viability and Proliferation Assay (MTT or Alamar Blue)

-

Objective: To determine the concentration of AT7519 that inhibits cell growth by 50% (IC50).

-

Methodology:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a serial dilution of AT7519 (e.g., 0-4 µM) for a specified period (e.g., 48 or 72 hours).[7]

-

A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Alamar Blue is added to each well.

-

After incubation, the absorbance is read on a microplate reader. Viable cells metabolize the dye, resulting in a color change proportional to the number of living cells.

-

IC50 values are calculated by plotting the percentage of cell viability against the log of the drug concentration.

-

2. Western Blotting

-

Objective: To detect changes in the expression and phosphorylation status of key proteins involved in the cell cycle and apoptosis pathways.

-

Methodology:

-

Cells are treated with AT7519 for various time points (e.g., 0-24 hours).[6]

-

Cells are lysed to extract total protein. Protein concentration is quantified using a BCA or Bradford assay.

-

Equal amounts of protein are separated by size via SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for target proteins (e.g., phospho-Rb, phospho-RNAPII CTD, Mcl-1, cleaved PARP, cleaved Caspase-3).

-

The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

3. Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

-

Objective: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

Methodology:

-

Cells are treated with AT7519 (e.g., 0.5 µM) for various time points (e.g., 6, 12, 24 hours).[7]

-

Cells are harvested, washed, and fixed in cold 70% ethanol.

-

Fixed cells are treated with RNase A and stained with propidium iodide (PI), a fluorescent dye that intercalates with DNA.

-

The DNA content of individual cells is measured using a flow cytometer.

-

The resulting histograms are analyzed to quantify the percentage of cells in each phase of the cell cycle. An increase in the sub-G1 peak is indicative of apoptosis.[7]

-

4. Apoptosis Assay (Annexin V/PI Staining)

-

Objective: To quantify the percentage of cells undergoing early and late apoptosis.

-

Methodology:

-

Cells are treated with AT7519 as described above.

-

Cells are harvested and resuspended in Annexin V binding buffer.

-

Fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI) are added. Annexin V binds to phosphatidylserine on the outer membrane of early apoptotic cells, while PI enters late apoptotic or necrotic cells with compromised membranes.

-

The stained cells are analyzed by flow cytometry. The percentage of early (Annexin V-positive, PI-negative) and late (Annexin V-positive, PI-positive) apoptotic cells is calculated.[4]

-

References

- 1. A Phase I study of cyclin-dependent kinase inhibitor, AT7519, in patients with advanced cancer: NCIC Clinical Trials Group IND 177 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. astx.com [astx.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. AT7519, a cyclin-dependent kinase inhibitor, exerts its effects by transcriptional inhibition in leukemia cell lines and patient samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. AT7519, A novel small molecule multi-cyclin-dependent kinase inhibitor, induces apoptosis in multiple myeloma via GSK-3beta activation and RNA polymerase II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

What is the CDK inhibitory profile of AT7519 TFA

An In-depth Technical Guide to the CDK Inhibitory Profile of AT7519 TFA

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT7519 is a potent, small-molecule inhibitor that targets multiple members of the Cyclin-Dependent Kinase (CDK) family, which are pivotal regulators of cell cycle progression and transcription.[1] Its trifluoroacetate (TFA) salt is commonly used in research settings. Developed through a fragment-based medicinal chemistry approach, AT7519 is an ATP-competitive inhibitor, binding to the active site of CDKs.[2][3][4] This multi-targeted profile allows AT7519 to exert anti-proliferative and pro-apoptotic effects in various cancer cell lines, making it a compound of significant interest in oncology research.[3][4] This guide provides a comprehensive overview of its CDK inhibitory profile, supported by quantitative data and detailed experimental methodologies.

Quantitative Inhibitory Profile of AT7519

The inhibitory activity of AT7519 has been extensively characterized through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values provide a quantitative measure of its potency against a panel of kinases. The data reveals that AT7519 is most potent against CDKs involved in both transcriptional regulation (CDK9) and cell cycle control (CDK1, CDK2, CDK4, CDK5, CDK6).[1][5]

| Kinase Target | IC50 (nM) | Ki (nM) | Primary Function(s) |

| CDK9/Cyclin T | <10 - 18 | - | Transcriptional Regulation |

| CDK5/p35 | 13 | - | Neuronal function, Cell Cycle |

| CDK2/Cyclin A | 44 - 47 | - | G1/S & G2/M Transition |

| CDK4/Cyclin D1 | 100 | - | G1/S Transition |

| CDK6/Cyclin D3 | 170 | - | G1/S Transition |

| CDK1/Cyclin B | 190 - 210 | 38 | G2/M Transition (Mitosis) |

| CDK2/Cyclin E | 510 | - | G1/S Transition |

| CDK7/Cyclin H | ~2400 | - | CDK Activation, Transcription |

| GSK3β | 89 | - | Glycogen Metabolism, Apoptosis |

Data compiled from multiple sources.[2][3][5][6][7]

Signaling Pathways Targeted by AT7519

AT7519's mechanism of action is rooted in its ability to inhibit multiple CDKs that control two fundamental cellular processes: cell cycle progression and transcription. By blocking these kinases, AT7519 induces cell cycle arrest, primarily at the G1/S and G2/M phases, and triggers apoptosis.[3][8] Its potent inhibition of CDK9, a key component of the positive transcription elongation factor b (P-TEFb), leads to the dephosphorylation of RNA Polymerase II and a subsequent reduction in the transcription of anti-apoptotic proteins like Mcl-1.[9][10]

Caption: Signaling pathways targeted by AT7519.

Experimental Protocols

The determination of AT7519's inhibitory profile involves a variety of in vitro biochemical and cell-based assays.

Biochemical Kinase Assays

These assays measure the direct inhibitory effect of AT7519 on the enzymatic activity of purified kinases. Different formats are used depending on the specific kinase.[6]

-

Radiometric Filter Binding Assays (for CDK1, CDK2, GSK3β):

-

Reaction Mixture: The relevant kinase (e.g., CDK1/Cyclin B, CDK2/Cyclin A) is incubated in a buffer solution containing a specific substrate (e.g., Histone H1 for CDK1/2, glycogen synthase peptide for GSK3β), MgCl2, and radiolabeled ATP (e.g., [γ-³³P]ATP).[6]

-

Inhibitor Addition: Serial dilutions of AT7519 are added to the reaction mixtures.

-

Incubation: The reaction is allowed to proceed for a set time (e.g., 2-4 hours) at a controlled temperature.

-

Termination & Separation: The reaction is stopped, and the phosphorylated substrate is separated from the free radiolabeled ATP by binding to a filter membrane.

-

Detection: The radioactivity on the filter, corresponding to the amount of phosphorylated substrate, is measured using a scintillation counter.

-

Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

-

ELISA (Enzyme-Linked Immunosorbent Assay) (for CDK4, CDK6):

-

Plate Coating: 96-well plates are coated with a recombinant substrate, such as GST-pRb (a fragment of the retinoblastoma protein).[6]

-

Kinase Reaction: The kinase (e.g., CDK4/Cyclin D1) is added to the wells along with ATP, necessary cofactors, and varying concentrations of AT7519.

-

Incubation: The plate is incubated to allow the phosphorylation reaction to occur.

-

Detection: The reaction is stopped, and a primary antibody specific to the phosphorylated epitope on the substrate (e.g., anti-phospho-Rb Ser780) is added.[6]

-

Secondary Antibody: An enzyme-conjugated secondary antibody (e.g., alkaline phosphatase-linked) is added, which binds to the primary antibody.

-

Signal Generation: A substrate for the enzyme is added, producing a colorimetric or chemiluminescent signal that is proportional to the amount of phosphorylated substrate.

-

Measurement: The signal is read using a plate reader to determine kinase activity and calculate IC50 values.

-

-

DELFIA (Dissociation-Enhanced Lanthanide Fluoroimmunoassay) (for CDK5): This is a time-resolved fluorescence resonance energy transfer (FRET)-based assay that utilizes a specific antibody to detect the phosphorylated substrate, offering high sensitivity.[1][6]

Caption: General workflow for an in vitro kinase inhibition assay.

Cell-Based Assays

These assays evaluate the effects of AT7519 on cellular processes in cultured human tumor cell lines.

-

Anti-proliferative and Cytotoxicity Assays:

-

Methodology: Tumor cells are seeded in 96-well plates and incubated with various concentrations of AT7519 for 48-72 hours.[2][8] Cell viability is then assessed using metabolic assays such as MTT, MTS, or CCK-8, which measure the activity of mitochondrial dehydrogenases in living cells.[2][8][9]

-

Endpoint: The IC50 value, representing the concentration of AT7519 that inhibits cell proliferation by 50%, is determined. AT7519 shows potent antiproliferative activity with IC50 values typically ranging from 40 to 940 nM across a broad panel of human tumor cell lines.[3][4]

-

-

Cell Cycle Analysis:

-

Methodology: Cells are treated with AT7519 for a defined period (e.g., 24 hours), then harvested, fixed in ethanol, and stained with a DNA-intercalating dye like propidium iodide.[3] The DNA content per cell is quantified using flow cytometry.

-

Endpoint: Analysis reveals the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). Treatment with AT7519 typically results in cell cycle arrest at the G1/S and G2/M transitions.[3]

-

-

Apoptosis Assays:

-

Methodology: The induction of apoptosis can be confirmed by several methods, including Annexin V/PI staining followed by flow cytometry, TUNEL staining to detect DNA fragmentation, or colony formation assays where the ability of single cells to grow into colonies after drug exposure is measured.[2][3]

-

Endpoint: These assays quantify the percentage of apoptotic cells, demonstrating that AT7519's anti-proliferative effects are accompanied by the induction of programmed cell death.

-

Conclusion

This compound is a multi-targeted CDK inhibitor with a distinct and potent inhibitory profile. It demonstrates high efficacy against CDKs that are central to both cell cycle control (CDK1, 2, 4, 5, 6) and transcriptional regulation (CDK9).[1] This dual mechanism of action—inducing cell cycle arrest and inhibiting the transcription of key survival proteins—underpins its robust anti-tumor activity observed in preclinical models. The comprehensive data on its inhibitory profile and the established methodologies for its characterization provide a solid foundation for its continued investigation and development as a potential therapeutic agent in oncology.

References

- 1. benchchem.com [benchchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. [PDF] Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines | Semantic Scholar [semanticscholar.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. The CDK inhibitor AT7519 inhibits human glioblastoma cell growth by inducing apoptosis, pyroptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]

AT7519 TFA downstream signaling pathways

An In-depth Technical Guide to the Downstream Signaling Pathways of AT7519 TFA

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT7519 is a potent, small-molecule, multi-targeted inhibitor of cyclin-dependent kinases (CDKs).[1] Its trifluoroacetate salt, this compound, has demonstrated significant anti-neoplastic activity in a range of preclinical cancer models.[2] This technical guide provides a comprehensive overview of the core downstream signaling pathways modulated by this compound, with a focus on quantitative data, detailed experimental methodologies, and visual representations of the molecular mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals involved in oncology drug discovery and development.

Quantitative Data Summary

The inhibitory activity of AT7519 has been quantified across various kinases and tumor cell lines. The following tables summarize the key potency and efficacy data.

Table 1: Kinase Inhibitory Potency of AT7519

| Target Kinase | IC50 (nM) | Ki (nM) | Notes |

| CDK1/cyclin B | 210 | 38 | ATP competitive inhibition.[3] |

| CDK2/cyclin A | 47 | - | Potent inhibition of a key cell cycle kinase.[4][5] |

| CDK2/cyclin E | 510 | - | [3] |

| CDK4/cyclin D1 | 100 | - | [4][5] |

| CDK5/p35 | 18 | - | [3] |

| CDK6/cyclin D3 | 170 | - | [4][5] |

| CDK9/cyclin T | <10 | - | Strong inhibition of transcriptional CDK.[4][5] |

| GSK-3β | 89 | - | An exception to its selectivity for CDKs.[3][6] |

Table 2: Anti-proliferative Activity of AT7519 in Human Tumor Cell Lines

| Cell Line | Cancer Type | Antiproliferative IC50 | Notes |

| MM.1S | Multiple Myeloma | 0.5 µM (48h) | Highly sensitive cell line.[7] |

| U266 | Multiple Myeloma | 0.5 µM (48h) | [7] |

| MM1R | Multiple Myeloma | >2 µM (48h) | A more resistant cell line.[7] |

| HCT116 | Colon Cancer | 82 nM (72h) | [3] |

| HT29 | Colon Cancer | - | Tumor regression observed in xenograft models.[8] |

| A2780 | Ovarian Cancer | 350 nM (72h) | [3] |

| MCF-7 | Breast Cancer | 40 nM | [3] |

| SW620 | Colorectal Carcinoma | 940 nM | [3] |

| HL60 | Leukemia | - | Rapid induction of apoptosis observed. |

| MYCN-amplified Neuroblastoma | Neuroblastoma | 1.7 µM (LC50) | More potent than in MYCN single copy cell lines. |

| MYCN single copy Neuroblastoma | Neuroblastoma | 8.1 µM (LC50) | [9] |

Core Signaling Pathways and Mechanisms of Action

AT7519 exerts its anti-cancer effects through the modulation of several critical downstream signaling pathways.

Inhibition of Cell Cycle Progression

As a potent inhibitor of CDKs 1, 2, 4, and 6, AT7519 directly interferes with the cell cycle machinery.[6] Inhibition of these kinases prevents the phosphorylation of key substrates required for cell cycle phase transitions, leading to cell cycle arrest, primarily at the G1/S and G2/M checkpoints.[8][10] A key substrate of CDK2, the retinoblastoma protein (Rb), remains in its hypophosphorylated, active state, sequestering E2F transcription factors and preventing the expression of genes necessary for S-phase entry.[9] Similarly, inhibition of CDK1/cyclin B prevents entry into mitosis.

Caption: AT7519-mediated inhibition of cell cycle progression.

Transcriptional Regulation via CDK9 Inhibition

AT7519 is a particularly potent inhibitor of CDK9, a component of the positive transcription elongation factor b (P-TEFb).[11] CDK9 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAPII), a critical step for the transition from transcriptional initiation to productive elongation.[7] By inhibiting CDK9, AT7519 prevents RNAPII CTD phosphorylation, leading to a global decrease in transcription.[4][11] This mechanism is especially detrimental to cancer cells, which are often dependent on the high-level expression of anti-apoptotic proteins with short half-lives, such as Mcl-1 and XIAP.[7][11] The downregulation of these survival proteins contributes significantly to AT7519-induced apoptosis.[12]

Caption: Transcriptional inhibition by AT7519 via the CDK9/RNAPII axis.

Induction of Apoptosis via GSK-3β Activation

In addition to its effects on CDKs, AT7519 also inhibits Glycogen Synthase Kinase 3β (GSK-3β) phosphorylation at Serine 9.[7] This dephosphorylation leads to the activation of GSK-3β.[7] Activated GSK-3β is implicated in pro-apoptotic signaling, and its activation by AT7519 has been shown to be a key contributor to the induction of apoptosis in multiple myeloma cells, independent of its transcriptional inhibitory effects.[7] This dual mechanism of action, targeting both transcription and a pro-apoptotic kinase, likely contributes to the potent cytotoxicity of AT7519.

Caption: AT7519-induced apoptosis through GSK-3β activation.

Experimental Protocols

The following are representative methodologies for key experiments used to elucidate the downstream effects of AT7519.

Western Blotting for Phosphoprotein Analysis

This protocol is used to assess the phosphorylation status of AT7519 targets and downstream effectors.

-

Cell Lysis: Treat cells with desired concentrations of AT7519 for specified time points. Harvest and lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate 20-40 µg of protein lysate on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Examples of primary antibodies include those against phospho-Rb (Ser780), phospho-RNAPII CTD (Ser2/5), total Rb, total RNAPII, Mcl-1, cleaved PARP, and β-actin (as a loading control).[7][8][9]

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Caption: A typical experimental workflow for Western blotting.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle following AT7519 treatment.

-

Cell Treatment and Fixation: Treat cells with AT7519 or vehicle control for various time points (e.g., 6, 12, 24 hours).[7] Harvest cells and fix in ice-cold 70% ethanol while vortexing, then store at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, is used to determine the percentage of cells in G0/G1, S, and G2/M phases. An increase in the sub-G1 population is indicative of apoptosis.[7]

In Vitro Kinase Assays

These assays are used to determine the direct inhibitory effect of AT7519 on specific kinases.

-

Assay Principle: Kinase activity is measured by quantifying the transfer of a phosphate group from ATP to a specific substrate.

-

Procedure (Radiometric Format for CDKs): The relevant CDK and a substrate (e.g., Histone H1) are incubated in a reaction buffer containing MgCl2, DTT, and [γ-³³P]ATP, along with varying concentrations of AT7519.[6] The reaction is stopped, and the phosphorylated substrate is captured on a filter membrane. The amount of incorporated radioactivity is measured using a scintillation counter.

-

Data Analysis: IC50 values are calculated by plotting the percentage of kinase inhibition against the log concentration of AT7519.

Conclusion

This compound is a multi-targeted CDK inhibitor with a complex and potent mechanism of action. Its ability to concurrently inhibit cell cycle progression, suppress transcription of key survival genes, and activate pro-apoptotic signaling through GSK-3β underscores its potential as a powerful anti-cancer agent. The data and protocols presented in this guide offer a detailed framework for understanding and further investigating the downstream signaling pathways of AT7519, providing a solid foundation for ongoing research and clinical development.

References

- 1. Facebook [cancer.gov]

- 2. researchgate.net [researchgate.net]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. AT7519 | Apoptosis | GSK-3 | CDK | TargetMol [targetmol.com]

- 7. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [PDF] Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines | Semantic Scholar [semanticscholar.org]

- 9. Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The CDK inhibitor AT7519 inhibits human glioblastoma cell growth by inducing apoptosis, pyroptosis and cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. ashpublications.org [ashpublications.org]

The In Vitro Biological Activity of AT7519 TFA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AT7519 is a potent, small-molecule inhibitor of multiple cyclin-dependent kinases (CDKs), demonstrating significant promise in preclinical cancer research. This technical guide provides an in-depth overview of the in vitro biological activity of AT7519 trifluoroacetate (TFA). It summarizes key quantitative data, details the experimental protocols for its evaluation, and visualizes its mechanism of action and experimental workflows. The information presented herein is intended to equip researchers with the necessary knowledge to effectively design and interpret experiments involving AT7519 TFA.

Introduction

AT7519 is an ATP-competitive inhibitor targeting several members of the cyclin-dependent kinase family, which are crucial regulators of the cell cycle and transcription.[1] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[2] AT7519 has been shown to potently inhibit CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9.[3][4][5] This broad-spectrum inhibition leads to cell cycle arrest, induction of apoptosis, and suppression of tumor cell proliferation in a variety of human cancer cell lines.[2][6][7] The trifluoroacetate salt (TFA) is a common formulation for preclinical in vitro studies. This document outlines the key in vitro biological activities of this compound, providing a comprehensive resource for the scientific community.

Quantitative Data

The in vitro potency of this compound has been characterized through various assays, including kinase inhibition and cancer cell line proliferation. The following tables summarize the key quantitative data.

Table 1: Kinase Inhibitory Activity of AT7519

| Kinase Target | IC50 (nM) |

| CDK1/cyclin B | 210 |

| CDK2/cyclin A | 47 |

| CDK2/cyclin E | Not specified |

| CDK3 | Less potent |

| CDK4/cyclin D1 | 100 |

| CDK5/p35 | 13 |

| CDK6/cyclin D3 | 170 |

| CDK7 | Less potent |

| CDK9/cyclin T | <10 |

| GSK3β | 89 |

Data compiled from multiple sources.[2][3][4][5][6][8][9]

Table 2: Anti-proliferative Activity of AT7519 in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| HCT116 | Colon Cancer | 82 |

| HT29 | Colon Cancer | Not specified |

| SW620 | Colon Cancer | 940 |

| MCF-7 | Breast Cancer | 40 |

| MDA-MB-468 | Breast Cancer | Not specified |

| A2780 | Ovarian Cancer | 350 |

| U87MG | Glioblastoma | Dose-dependent inhibition |

| U251 | Glioblastoma | Dose-dependent inhibition |

| MM.1S | Multiple Myeloma | 500 |

| U266 | Multiple Myeloma | 500 |

| MM.1R | Multiple Myeloma | >2000 |

| HL60 | Leukemia | Not specified |

Data compiled from multiple sources.[2][4][8]

Mechanism of Action

AT7519 exerts its anti-cancer effects through a multi-faceted mechanism of action, primarily driven by its inhibition of key CDKs. This leads to two major downstream consequences: cell cycle arrest and induction of apoptosis.

Cell Cycle Arrest

Inhibition of CDK1, CDK2, CDK4, and CDK6 disrupts the normal progression of the cell cycle.[2] Specifically, AT7519 has been shown to induce cell cycle arrest at the G1/S and G2/M phases in various cancer cell lines. This prevents cancer cells from proliferating.

Induction of Apoptosis

AT7519 is a potent inducer of apoptosis, or programmed cell death.[10] This is achieved through several mechanisms:

-

Inhibition of Transcriptional CDKs: By inhibiting CDK9, AT7519 prevents the phosphorylation of the C-terminal domain of RNA polymerase II, leading to a global inhibition of transcription.[10] This downregulates the expression of short-lived anti-apoptotic proteins such as Mcl-1 and XIAP.

-

Activation of GSK-3β: AT7519 can also induce apoptosis through the activation of Glycogen Synthase Kinase 3β (GSK-3β) by inhibiting its phosphorylation.[6]

The following diagram illustrates the signaling pathway of AT7519.

Caption: Signaling pathway of AT7519 leading to cell cycle arrest and apoptosis.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to evaluate the biological activity of this compound.

In Vitro Kinase Inhibition Assay

This assay determines the concentration of AT7519 required to inhibit the activity of specific kinases by 50% (IC50).

Materials:

-

Recombinant active kinases (e.g., CDK1/cyclin B, CDK2/cyclin A, etc.)

-

Kinase-specific substrate (e.g., Histone H1 for CDKs)

-

ATP (radiolabeled [γ-³²P]ATP or for non-radioactive methods, unlabeled ATP)

-

This compound stock solution (in DMSO)

-

Kinase reaction buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT, 15 mM MgCl₂)

-

96-well filter plates

-

Scintillation counter or appropriate detection system for non-radioactive methods

Procedure:

-

Prepare serial dilutions of this compound in kinase reaction buffer.

-

In a 96-well plate, add the kinase, its specific substrate, and the diluted this compound.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

-

Wash the filter plate to remove unincorporated ATP.

-

Quantify the amount of phosphorylated substrate using a scintillation counter (for radiolabeled ATP) or other detection methods.

-

Calculate the percentage of kinase inhibition for each AT7519 concentration and determine the IC50 value using non-linear regression analysis.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Human cancer cell lines

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and dissolve the formazan crystals by adding the solubilization solution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Human cancer cell lines

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound or vehicle control for a specified time (e.g., 24 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer.

-

The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Human cancer cell lines

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound or vehicle control for a specified time (e.g., 24-48 hours).

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Add additional Binding Buffer to each sample.

-

Analyze the stained cells by flow cytometry within one hour.

-

Viable cells are Annexin V-FITC and PI negative. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

Western Blot Analysis

This technique is used to detect and quantify specific proteins to investigate the molecular effects of this compound.

Materials:

-

Human cancer cell lines

-

This compound stock solution (in DMSO)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Rb, anti-Mcl-1, anti-cleaved PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

The following diagram provides a general workflow for evaluating the in vitro activity of AT7519.

Caption: General experimental workflow for in vitro characterization of AT7519.

Logical Relationships of AT7519's Biological Effects

The in vitro biological activities of AT7519 are interconnected. Its primary biochemical activity, kinase inhibition, triggers a cascade of cellular events that ultimately lead to the desired anti-cancer outcome.

The diagram below illustrates the logical flow from the molecular target to the cellular phenotype.

Caption: Logical relationship of AT7519's biological effects from target to outcome.

Conclusion

This compound is a potent multi-CDK inhibitor with significant in vitro anti-cancer activity. Its ability to induce cell cycle arrest and apoptosis in a wide range of cancer cell lines underscores its therapeutic potential. This technical guide provides a comprehensive summary of its in vitro biological profile, including quantitative data, detailed experimental protocols, and visualizations of its mechanism of action. The information compiled herein serves as a valuable resource for researchers and drug development professionals working with this promising compound.

References

- 1. A western blot assay to measure cyclin dependent kinase activity in cells or in vitro without the use of radioisotopes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. kumc.edu [kumc.edu]

- 4. bdbiosciences.com [bdbiosciences.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. bosterbio.com [bosterbio.com]

- 7. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Flow cytometry with PI staining | Abcam [abcam.com]

- 9. AT7519 | Apoptosis | GSK-3 | CDK | TargetMol [targetmol.com]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

AT7519 TFA: A Technical Guide to Target Proteins and Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT7519 is a potent small-molecule inhibitor of multiple cyclin-dependent kinases (CDKs), a family of protein kinases crucial for cell cycle regulation, transcription, and other fundamental cellular processes.[1] Its trifluoroacetate salt, AT7519 TFA, has demonstrated significant anti-proliferative activity in a range of human tumor cell lines and has been investigated in clinical trials for various cancers.[2][3] This technical guide provides a comprehensive overview of the target proteins of this compound, its binding affinities, the experimental protocols used for these determinations, and the key signaling pathways it modulates.

Target Proteins and Binding Affinity

This compound exhibits inhibitory activity against several key CDKs involved in both cell cycle progression and transcriptional regulation. The compound also shows activity against Glycogen Synthase Kinase 3β (GSK3β).[4][5] The binding affinity of AT7519 is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. For CDK1, the inhibition constant (Ki), a measure of the inhibitor's binding affinity, has also been determined.

The quantitative data for AT7519's binding affinity to its primary target proteins are summarized in the table below.

| Target Protein | Binding Affinity (IC50) | Binding Affinity (Ki) |

| CDK1/cyclin B | 210 nM | 38 nM |

| CDK2/cyclin A | 47 nM | Not Reported |

| CDK2/cyclin E | Not Reported | Not Reported |

| CDK4/cyclin D1 | 100 nM | Not Reported |

| CDK5/p35 | 13 nM | Not Reported |

| CDK6/cyclin D3 | 170 nM | Not Reported |

| CDK9/cyclin T | <10 nM | Not Reported |

| GSK3β | 89 nM | Not Reported |

Note: The IC50 values are sourced from multiple consistent reports.[4][5][6] The Ki value for CDK1 is also reported in the literature.[4][7]

Signaling Pathways Modulated by AT7519

AT7519 exerts its anti-cancer effects by disrupting key signaling pathways that control cell proliferation and survival. The primary mechanism of action involves the inhibition of CDKs, leading to cell cycle arrest and apoptosis.[4][8] Furthermore, its potent inhibition of CDK9 interferes with transcriptional processes, contributing to its cytotoxic effects.[9][10]

The diagram below illustrates the core signaling pathways affected by AT7519.

Experimental Protocols

The determination of AT7519's binding affinities involves a variety of in vitro kinase assays. The specific methodologies employed for each target protein are detailed below.

Radiometric Filter Binding Assays (CDK1, CDK2, GSK3β)

This method directly measures the phosphorylation of a substrate by the target kinase using a radiolabeled ATP.

-

Principle: The kinase, substrate, and [γ-³²P]ATP are incubated together. The phosphorylated substrate is then captured on a filter membrane, while the unbound [γ-³²P]ATP is washed away. The radioactivity retained on the filter is proportional to the kinase activity.

-

Workflow Diagram:

Workflow for a radiometric filter binding kinase assay. -

Protocol Details:

-

CDK1 and CDK2: The assays are conducted in a buffer containing 20 mM MOPS (pH 7.2), 25 mM β-glycerophosphate, 5 mM EDTA, 15 mM MgCl₂, 1 mM sodium orthovanadate, 1 mM DTT, and 0.1 mg/mL BSA. Histone H1 (0.12 μg/mL) is used as the substrate. The reaction is initiated with 45 μM ATP (containing [γ-³²P]ATP) and incubated for 2 to 4 hours with varying concentrations of AT7519.[11]

-

GSK3β: The assay buffer consists of 10 mM MOPS (pH 7.0), 0.1 mg/mL BSA, 0.001% Brij-35, 0.5% glycerol, 0.2 mM EDTA, 10 mM MgCl₂, and 0.01% β-mercaptoethanol. Glycogen synthase peptide 2 (5 μM) serves as the substrate. The reaction is initiated with 15 μM ATP (containing [γ-³²P]ATP) and incubated for 3 hours.[4]

-

DELFIA (Dissociation-Enhanced Lanthanide Fluoroimmunoassay) (CDK5)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a non-radioactive method for detecting kinase activity.

-

Principle: A biotinylated substrate is phosphorylated by the kinase. The reaction mixture is then added to a streptavidin-coated plate. A europium-labeled anti-phospho-substrate antibody is used for detection. The fluorescence signal is proportional to the extent of substrate phosphorylation.

-

Workflow Diagram:

Workflow for a DELFIA kinase assay. -

Protocol Details: The assay for CDK5/p35 utilizes a biotinylated Histone H1 peptide (1 μM) as the substrate. The reaction is carried out in a buffer containing 25 mM Tris-HCl (pH 7.5), 2.5 mM MgCl₂, 0.025% Brij-35, 0.1 mg/mL BSA, and 1 mM DTT. The reaction is initiated with 15 μM ATP and incubated for 30 minutes with different concentrations of AT7519.[4]

ELISA (Enzyme-Linked Immunosorbent Assay) (CDK4 and CDK6)

This immunoassay is used to detect the phosphorylated substrate.

-

Principle: A plate is coated with a substrate for the kinase. After the kinase reaction in the presence of the inhibitor, the phosphorylated substrate is detected using a specific primary antibody, followed by a secondary antibody conjugated to an enzyme that catalyzes a colorimetric reaction. The signal intensity is inversely proportional to the kinase inhibition.

-

Workflow Diagram:

Workflow for an ELISA-based kinase assay. -

Protocol Details: For CDK4 and CDK6 assays, plates are coated with GST-pRb (769-921). The kinase reaction is performed in a buffer containing 50 mM HEPES (pH 7.4), 15 mM MgCl₂, 1 mM DTT, 1 mM EGTA (pH 8.0), and 0.02% Triton X-100. The reaction is initiated by the addition of ATP and incubated for 30 minutes with varying concentrations of AT7519. The phosphorylated Rb is detected using an anti-phospho-Rb (Serine 780) primary antibody and an alkaline phosphatase-linked secondary antibody.[4]

Conclusion

This compound is a multi-targeted kinase inhibitor with potent activity against several CDKs and GSK3β. Its mechanism of action, involving the dual inhibition of cell cycle progression and transcription, provides a strong rationale for its investigation as an anti-cancer therapeutic. The well-characterized binding affinities and the established experimental protocols for their determination offer a solid foundation for further research and development in the field of oncology.

References

- 1. Kinase assay with Cdk immunoprecipitates from embryos [wwwuser.gwdguser.de]

- 2. mybiosource.com [mybiosource.com]

- 3. appletonwoods.co.uk [appletonwoods.co.uk]

- 4. AT7519 | Apoptosis | GSK-3 | CDK | TargetMol [targetmol.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Human CDK6 ELISA Kit [ABIN6966172] - Plasma, Serum, Tissue Homogenate [antibodies-online.com]

- 7. resources.revvity.com [resources.revvity.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. DELFIA Kinase Assays | Revvity [revvity.com]

- 10. semanticscholar.org [semanticscholar.org]

- 11. The CDK inhibitor AT7519 inhibits human glioblastoma cell growth by inducing apoptosis, pyroptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

AT7519 TFA: A Multi-faceted Approach to Inducing Apoptosis in Cancer Therapeutics

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

AT7519 Trifluoroacetate (TFA) is a potent small molecule inhibitor of multiple cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and transcription.[1] Its ability to induce apoptosis in a wide range of cancer cells has positioned it as a promising candidate in oncology research and clinical development.[2][3] This technical guide provides a comprehensive overview of the mechanisms by which AT7519 TFA induces apoptosis, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Introduction

This compound is a multi-targeted CDK inhibitor with significant activity against CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9.[4][5] By disrupting the function of these key enzymes, this compound interferes with cell cycle progression and transcriptional regulation, ultimately leading to programmed cell death, or apoptosis.[1][6] This document serves as a technical resource for researchers and scientists, offering a detailed exploration of the molecular pathways affected by this compound and the experimental methodologies used to elucidate its apoptotic effects.

Mechanism of Action in Apoptosis Induction

This compound induces apoptosis through a multi-pronged approach, primarily by:

-

Inhibiting Transcriptional CDKs (CDK7 and CDK9): This leads to the dephosphorylation of RNA Polymerase II, suppressing the transcription of short-lived anti-apoptotic proteins.[7][8]

-

Downregulating Anti-Apoptotic Proteins: A key consequence of transcriptional inhibition is the rapid reduction of Mcl-1, an essential survival protein for many cancer cells.[7][9]

-

Activating Pro-Apoptotic Pathways: this compound has been shown to activate Glycogen Synthase Kinase 3 Beta (GSK-3β), a protein implicated in promoting apoptosis.[8]

-

Inducing Cell Cycle Arrest: By inhibiting cell cycle-associated CDKs (CDK1, CDK2, CDK4, CDK6), this compound causes cells to arrest at various phases of the cell cycle, which can trigger apoptosis.[2][10]

Quantitative Data on this compound Activity

The efficacy of this compound in inhibiting CDKs and inducing cytotoxicity has been quantified across various studies and cell lines.

| Target | IC50 (nM) | Reference |

| CDK1/cyclin B | 210 | [4] |

| CDK2/cyclin A | 47 | [4] |

| CDK4/cyclin D1 | 100 | [4] |

| CDK5/p35 | 13 | [4] |

| CDK6/cyclin D3 | 170 | [4] |

| CDK9/cyclin T | <10 | [4] |

| GSK3β | 89 | [4] |

Table 1: Inhibitory Concentration (IC50) of this compound against various kinases.

| Cell Line Type | Cell Line | This compound Concentration | Effect | Reference |

| Multiple Myeloma | MM.1S, U266 | 0.5 µM | IC50 for cytotoxicity | [11] |

| Multiple Myeloma | MM cells | 0.5 µM | Time-dependent induction of apoptosis | [4] |

| Leukemia | Various | 100-700 nM | Induction of apoptosis | [7] |

| Human Tumor Cell Lines | Various | 250 nM | Inhibition of cell cycle progression | [4] |

| Glioblastoma | U251 | 0.246 µM | IC50 at 48h | [10] |

| Glioblastoma | U87MG | 0.2218 µM | IC50 at 48h | [10] |

Table 2: Apoptotic and Cytotoxic Effects of this compound on Various Cancer Cell Lines.

Signaling Pathways and Experimental Workflows

Signaling Pathway for this compound-Induced Apoptosis

The following diagram illustrates the primary signaling cascade initiated by this compound, leading to apoptosis.

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Workflow for Assessing Apoptosis

A typical experimental workflow to evaluate the apoptotic effects of this compound is outlined below.

Caption: Workflow for apoptosis assessment.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Methodology:

-

Seed cells in a 96-well plate at a predetermined optimal density.[12]

-

After overnight incubation, treat the cells with a range of this compound concentrations for 24, 48, or 72 hours.[11]

-

Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for a specified period to allow for formazan crystal formation.[11][13]

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at a specific wavelength using a microplate reader.

-

Calculate cell viability as a percentage relative to untreated control cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic cells following this compound treatment.

Methodology:

-

Treat cells with this compound for the desired time points.[14]

-

Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[15]

-

Incubate the cells in the dark at room temperature.

-

Analyze the stained cells by flow cytometry.[14]

-

The percentage of apoptotic cells is determined by quantifying the Annexin V-positive/PI-negative (early apoptosis) and Annexin V-positive/PI-positive (late apoptosis) populations.[13]

Western Blot Analysis

Objective: To detect changes in the expression levels of apoptosis-related proteins.

Methodology:

-

Treat cells with this compound and prepare whole-cell lysates.[11]

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).

-

Incubate the membrane with primary antibodies specific for target proteins such as Mcl-1, Bcl-2, cleaved PARP, and cleaved caspases.[7][10]

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound is a potent inducer of apoptosis in cancer cells, acting through the inhibition of multiple CDKs. Its ability to suppress the transcription of key survival proteins like Mcl-1, coupled with its induction of cell cycle arrest, provides a powerful and multi-faceted mechanism for eliminating malignant cells. The experimental protocols and data presented in this guide offer a solid foundation for further investigation into the therapeutic potential of this compound in various cancer models. As research continues, a deeper understanding of its complex interactions within the cellular signaling network will be crucial for its successful clinical application.

References

- 1. Facebook [cancer.gov]

- 2. Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. AT7519 | Apoptosis | GSK-3 | CDK | TargetMol [targetmol.com]

- 6. [PDF] Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines | Semantic Scholar [semanticscholar.org]

- 7. AT7519, a cyclin-dependent kinase inhibitor, exerts its effects by transcriptional inhibition in leukemia cell lines and patient samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. AT7519, A novel small molecule multi-cyclin-dependent kinase inhibitor, induces apoptosis in multiple myeloma via GSK-3beta activation and RNA polymerase II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The cyclin-dependent kinase inhibitor AT7519 augments cisplatin's efficacy in ovarian cancer via multiple oncogenic signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The CDK inhibitor AT7519 inhibits human glioblastoma cell growth by inducing apoptosis, pyroptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 11. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. selleckchem.com [selleckchem.com]

- 14. brieflands.com [brieflands.com]

- 15. Induction of Eosinophil Apoptosis by the Cyclin-Dependent Kinase Inhibitor AT7519 Promotes the Resolution of Eosinophil-Dominant Allergic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

AT7519 TFA: A Multi-Modal Inhibitor of Transcriptional and Cell Cycle Kinases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

AT7519 is a potent, small-molecule inhibitor of multiple cyclin-dependent kinases (CDKs), demonstrating significant anti-neoplastic activity in a range of preclinical cancer models. Its mechanism of action is multi-faceted, primarily driven by the inhibition of CDKs that are critical for both cell cycle progression and transcriptional regulation. This technical guide provides a comprehensive overview of the core mechanism of AT7519, with a particular focus on its inhibition of RNA polymerase II, a key process in cancer cell proliferation and survival. This document will detail the quantitative inhibitory profile of AT7519, outline key experimental methodologies for its characterization, and visualize the associated signaling pathways and experimental workflows.

Introduction

The cyclin-dependent kinase family plays a pivotal role in the regulation of the eukaryotic cell cycle, transcription, and other fundamental cellular processes. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. AT7519, a pyrazole-carboxamide derivative, has emerged as a significant multi-CDK inhibitor with a distinct profile that includes potent activity against CDKs involved in both cell cycle control (CDK1, CDK2, CDK4) and transcriptional regulation (CDK9).[1][2] The trifluoroacetic acid (TFA) salt of AT7519 is commonly used in research settings.

The inhibition of transcriptional kinases, particularly CDK9, is a key aspect of AT7519's anti-cancer activity. CDK9 is a component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAP II). This phosphorylation event is essential for the transition from abortive to productive transcription elongation. By inhibiting CDK9, AT7519 effectively stalls RNAP II, leading to a global down-regulation of transcription. This has a profound impact on the expression of short-lived anti-apoptotic proteins, such as Mcl-1, which are critical for the survival of many tumor cells.[3][4][5]

This guide will provide a detailed examination of the mechanism of action of AT7519, its inhibitory profile, and the experimental approaches used to characterize its activity.

Mechanism of Action: Dual Inhibition of Cell Cycle and Transcription

AT7519 exerts its anti-tumor effects through the simultaneous inhibition of multiple CDKs, leading to a dual blockade of cell cycle progression and transcription.

Inhibition of RNA Polymerase II Phosphorylation

The primary mechanism for AT7519-mediated transcriptional inhibition is through its potent inhibition of CDK9. As a core component of P-TEFb, CDK9 phosphorylates the serine 2 and serine 5 residues within the heptapeptide repeats of the RNAP II CTD.[4] This phosphorylation is a critical step for the release of promoter-proximal pausing of RNAP II and the initiation of productive transcription elongation.

AT7519 treatment leads to a rapid and dose-dependent dephosphorylation of the RNAP II CTD at both serine 2 and serine 5 sites.[4] This prevents the recruitment of other essential transcription factors and ultimately leads to a global inhibition of mRNA synthesis.[3][4] The consequences of this transcriptional blockade are particularly detrimental to cancer cells, which are often highly dependent on the continuous expression of labile anti-apoptotic proteins for their survival.

Cell Cycle Arrest and Apoptosis

In addition to its effects on transcription, AT7519 is a potent inhibitor of cell cycle-associated CDKs, including CDK1, CDK2, and CDK4.[1] Inhibition of these kinases leads to cell cycle arrest at the G1/S and G2/M phases.[4] The inhibition of CDK2, in particular, prevents the phosphorylation of the retinoblastoma protein (Rb), a key tumor suppressor. Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry.

The combined effects of transcriptional inhibition and cell cycle arrest culminate in the induction of apoptosis. The downregulation of anti-apoptotic proteins like Mcl-1, coupled with cell cycle dysregulation, triggers the intrinsic apoptotic pathway.[3]

Quantitative Data

The following tables summarize the in vitro inhibitory activity of AT7519 against various CDKs and its anti-proliferative effects in a panel of human cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Profile of AT7519

| Kinase Target | IC50 (nM) |

| CDK1/cyclin B | 210[1][3] |

| CDK2/cyclin A | 47[1][3] |

| CDK4/cyclin D1 | 100[1][3] |

| CDK5/p25 | <10[3] |

| CDK6/cyclin D3 | 170[1][3] |

| CDK9/cyclin T1 | <10[3] |

| GSK3β | 89[1][6] |

Table 2: Anti-proliferative Activity of AT7519 in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| HCT116 | Colon Carcinoma | 40 - 940[1] |

| HT29 | Colon Carcinoma | 40 - 940[1] |

| MCF-7 | Breast Carcinoma | 40[6] |

| SW620 | Colorectal Adenocarcinoma | 940[6] |

| MM.1S | Multiple Myeloma | 500[6] |

| U266 | Multiple Myeloma | 500[6] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the activity of AT7519.

In Vitro Kinase Assays

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of AT7519 against a panel of purified kinases.

-

Methodology:

-

Kinase reactions are typically performed in a 96-well plate format.

-

Each well contains the purified kinase, a specific substrate peptide, and a range of AT7519 concentrations.

-

The reaction is initiated by the addition of radiolabeled ATP (e.g., [γ-³²P]ATP).

-

Following incubation at 30°C, the reaction is stopped, and the phosphorylated substrate is captured on a phosphocellulose filter membrane.

-

Unincorporated [γ-³²P]ATP is washed away.

-

The amount of incorporated radioactivity, corresponding to kinase activity, is quantified using a scintillation counter.

-

IC50 values are calculated by plotting the percentage of kinase inhibition against the log of the AT7519 concentration.

-

Cell Viability Assays (MTS/MTT)

-

Objective: To assess the anti-proliferative effects of AT7519 on cancer cell lines.

-

Methodology:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are then treated with a serial dilution of AT7519 or vehicle control (DMSO) for a specified duration (e.g., 72 hours).

-

For MTS assays, a tetrazolium salt solution (MTS) is added to each well. Viable cells with active metabolism convert the MTS into a formazan product that is soluble in the culture medium.

-

For MTT assays, the MTT reagent is added, which is converted into an insoluble formazan product that is then solubilized with a detergent.

-

The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 490 nm for MTS).

-

Cell viability is expressed as a percentage of the vehicle-treated control, and IC50 values are determined.

-

Western Blot Analysis for Pharmacodynamic Markers

-

Objective: To evaluate the effect of AT7519 on the phosphorylation status of key downstream targets in cells and tumor tissues.

-

Methodology:

-

Cells or tumor tissues are treated with AT7519 for various times and at different concentrations.

-

Total protein is extracted using a lysis buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.

-

The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-RNAP II Ser2/5, total RNAP II, phospho-Rb, total Rb, Mcl-1, cleaved PARP).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

In Vivo Xenograft Tumor Models

-

Objective: To assess the anti-tumor efficacy of AT7519 in a living organism.

-

Methodology:

-

Human cancer cells (e.g., HCT116, MM.1S) are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).[1][4]

-

Once tumors reach a palpable size, the mice are randomized into treatment and control groups.

-

AT7519 is administered to the treatment group via a clinically relevant route (e.g., intravenous or intraperitoneal injection) according to a specific dosing schedule.[1][4] The control group receives a vehicle solution.

-

Tumor volume is measured regularly using calipers.

-

At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blotting or immunohistochemistry) to assess target engagement.

-

Animal body weight and overall health are monitored throughout the study to assess toxicity.

-

Visualizations

The following diagrams illustrate the key signaling pathways affected by AT7519 and a typical experimental workflow for its preclinical evaluation.

Figure 1: AT7519 dual mechanism of action.

Figure 2: Preclinical evaluation workflow for AT7519.

Conclusion

AT7519 is a promising anti-cancer agent with a well-defined dual mechanism of action that involves the inhibition of both transcriptional and cell cycle-regulating CDKs. Its ability to potently suppress RNA polymerase II phosphorylation through CDK9 inhibition provides a strong rationale for its development in cancers that are dependent on the continuous expression of short-lived survival proteins. The experimental methodologies outlined in this guide provide a robust framework for the continued preclinical and clinical investigation of AT7519 and other multi-CDK inhibitors. This comprehensive understanding of its mechanism and preclinical activity is essential for its successful translation into a clinical setting.

References

- 1. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. The CDK inhibitor AT7519 inhibits human glioblastoma cell growth by inducing apoptosis, pyroptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to AT7519 TFA: Discovery, Chemical Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

AT7519 is a potent small molecule inhibitor of multiple cyclin-dependent kinases (CDKs), key regulators of the cell cycle and transcription.[1][2][3][4] Developed by Astex Therapeutics through a fragment-based drug discovery approach, AT7519 has demonstrated significant anti-proliferative and pro-apoptotic activity in a broad range of cancer cell lines and preclinical tumor models.[5][6] Its mechanism of action involves the inhibition of several CDKs, leading to cell cycle arrest and the suppression of transcription required for tumor cell survival.[1][3] This technical guide provides a comprehensive overview of the discovery, chemical properties, and biological activity of AT7519 and its trifluoroacetate (TFA) salt, including detailed experimental protocols and data presented for ease of reference.

Discovery and Chemical Properties

AT7519 was identified through a fragment-based screening approach using high-throughput X-ray crystallography to screen for small molecule fragments that bind to the ATP-binding site of CDK2.[2][6] This was followed by structure-guided optimization of an indazole hit to develop a potent inhibitor with improved pharmacological properties.[6]

Chemical Identity

-

Systematic Name: N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide[1][2]

-

Synonyms: AT7519, AT-7519[7]

-

Chemical Formula (Free Base): C₁₆H₁₇Cl₂N₅O₂[8]

-

Molecular Weight (Free Base): 382.24 g/mol [8]

-

CAS Number (Free Base): 844442-38-2[8]

AT7519 TFA Salt

For research and preclinical development, AT7519 is often formulated as a trifluoroacetate (TFA) salt.

-

Chemical Formula (TFA Salt): C₁₈H₁₈Cl₂F₃N₅O₄

-

Molecular Weight (TFA Salt): 496.27

-

CAS Number (TFA Salt): 1431697-85-6

Physicochemical Properties

| Property | Value |

| Appearance | White solid[8] |

| Solubility | Soluble in DMSO.[9] For in vivo studies, formulations in saline or a mixture of DMSO, PEG300, Tween-80, and saline have been used.[1][10] |

| Stability (TFA Salt) | The stock solution of this compound is stable for 6 months at -80°C and 1 month at -20°C when stored sealed and away from moisture.[1] |

Mechanism of Action and Biological Activity

AT7519 is an ATP-competitive inhibitor of a range of cyclin-dependent kinases, which are pivotal in regulating cell cycle progression and transcription.[4][]

Kinase Inhibition Profile

AT7519 demonstrates potent inhibitory activity against several key CDKs, as summarized in the table below.

| Target Kinase | IC₅₀ (nM) | Reference(s) |

| CDK1/cyclin B | 210 | [2][12] |

| CDK2/cyclin A | 47 | [2][12] |

| CDK2/cyclin E | 51 | [4] |

| CDK4/cyclin D1 | 100 | [2][12] |

| CDK5/p35 | 13 | [2][12] |

| CDK6/cyclin D3 | 170 | [2][12] |

| CDK9/cyclin T | <10 | [2][12] |

| GSK-3β | 89 | [2][4] |

IC₅₀ values represent the concentration of AT7519 required to inhibit 50% of the kinase activity in in vitro assays.

Cellular Effects

The inhibition of multiple CDKs by AT7519 leads to a cascade of downstream cellular events, ultimately resulting in anti-tumor activity.

-

Cell Cycle Arrest: AT7519 induces cell cycle arrest at the G0/G1 and G2/M phases in various cancer cell lines.[2] This is a direct consequence of inhibiting CDKs that are essential for cell cycle progression.

-

Induction of Apoptosis: Treatment with AT7519 leads to the induction of apoptosis (programmed cell death) in cancer cells.[2]

-

Inhibition of Transcription: AT7519 is a potent inhibitor of CDK9, a key component of the positive transcription elongation factor b (P-TEFb).[3] Inhibition of CDK9 leads to the dephosphorylation of the C-terminal domain (CTD) of RNA Polymerase II, resulting in the suppression of transcription of short-lived anti-apoptotic proteins like Mcl-1 and XIAP.[1][3]

-

Activation of GSK-3β: AT7519 has been shown to induce the activation of Glycogen Synthase Kinase 3β (GSK-3β) by inhibiting its phosphorylation at Serine 9.[1] This activation of GSK-3β contributes to the pro-apoptotic effects of AT7519, independent of its transcriptional inhibitory activity.[1]

dot

Figure 1: Simplified signaling pathways affected by AT7519.

Anti-proliferative Activity

AT7519 exhibits potent anti-proliferative activity against a wide variety of human tumor cell lines. The half-maximal inhibitory concentration (IC₅₀) values for a selection of cell lines are presented below.

| Cell Line | Cancer Type | IC₅₀ (nM) | Reference(s) |

| HCT116 | Colon Cancer | 82 | [4] |

| HT29 | Colon Cancer | 130 | [2] |

| MCF-7 | Breast Cancer | 40 | [4] |

| MDA-MB-468 | Breast Cancer | 120 | [2] |

| A2780 | Ovarian Cancer | 350 | [4] |

| A549 | Lung Cancer | 210 | [2] |

| HL-60 | Leukemia | 2330 | |

| MM.1S | Multiple Myeloma | 500 | [1][4] |

| U266 | Multiple Myeloma | 500 | [1][4] |

| Granta-519 | Mantle Cell Lymphoma | 40 | [2] |

IC₅₀ values were determined after 72 hours of continuous exposure to AT7519 using assays such as MTT or Alamar Blue.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the characterization of AT7519.

In Vitro Kinase Inhibition Assay (Radiometric Filter Binding)

This protocol is a general method for determining the inhibitory activity of AT7519 against CDK/cyclin complexes.

-

Materials:

-